N-[1-(2-nitrophenyl)ethyl]cyclopropanamine
Description
N-[1-(2-Nitrophenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative featuring a nitro group at the ortho position of the phenyl ring. Cyclopropanamines are notable for their strained cyclopropane ring, which enhances reactivity and influences biological interactions.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[1-(2-nitrophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8(12-9-6-7-9)10-4-2-3-5-11(10)13(14)15/h2-5,8-9,12H,6-7H2,1H3 |
InChI Key |
IDYVJAXTCVMBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-nitrophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-nitroacetophenone with cyclopropylamine. The process can be summarized in the following steps:
Formation of the Intermediate: 2-nitroacetophenone is reacted with cyclopropylamine under controlled conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-nitrophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-[1-(2-aminophenyl)ethyl]cyclopropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-nitrophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-nitrophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropanamine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-[1-(2-nitrophenyl)ethyl]cyclopropanamine can be inferred through comparisons with structurally related compounds. Key factors include substituent type (e.g., nitro, halogen, methoxy), substituent position (ortho, meta, para), and stereochemistry. Below is a detailed analysis supported by data tables and research findings.
Key Findings from Comparative Studies
Substituent Type and Position: Nitro Group: Nitro-substituted derivatives exhibit varied bioactivity depending on position. Halogens: Fluoro and chloro substituents enhance lipophilicity and binding affinity. Ortho-fluoro derivatives (e.g., N-[1-(2-fluorophenyl)ethyl]cyclopropanamine) demonstrate analgesic effects in rodent models, whereas para-chloro analogs exhibit distinct receptor interactions . Methoxy and Methyl Groups: Ortho-methoxy derivatives (e.g., N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine) are synthesized via asymmetric hydrogenation with high enantiomeric excess, critical for CNS-targeted activity.
Stereochemical Effects :
- Enantioselective synthesis methods (e.g., iridium/phosphoramidite catalysts) are crucial for compounds like N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine, where the (1S,2R)-stereoisomer shows superior biological efficacy .
Biological Activity Trends :
- Antimicrobial vs. Neurological Activity : Nitro and halogenated derivatives often target microbial enzymes or neurotransmitter receptors, respectively. For example, meta-nitro compounds disrupt microbial cell walls, while ortho-fluoro analogs modulate serotonin receptors .
- Enzyme Inhibition : Difluoro-substituted compounds (e.g., N-[1-(3,4-difluorophenyl)ethyl]cyclopropanamine) inhibit cytochrome P450 enzymes, impacting drug metabolism .
Contradictions and Limitations
- Substituent Position vs. Activity : While ortho-nitro groups are theorized to enhance antitumor activity (based on ortho-chloro/methoxy analogs), direct evidence is lacking .
- Metabolic Stability : Nitro groups may reduce metabolic stability compared to halogen or methyl substituents, though this requires validation .
Biological Activity
N-[1-(2-nitrophenyl)ethyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article synthesizes recent findings on its biological activity, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a nitrophenyl group. The presence of the nitro group may influence its reactivity and interaction with biological targets. Understanding the chemical structure is crucial for elucidating its biological effects.
1. Inhibition of Kinase Pathways
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival. For instance, related compounds have been shown to inhibit the phosphorylation of Akt and mTOR at concentrations as low as 125–250 nM, leading to programmed cell death via apoptosis and autophagy mechanisms .
2. Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through cell viability assays, revealing IC50 values in the low micromolar range. This suggests that it could selectively target cancer cells while sparing normal cells .
Cytotoxicity Assays
A comprehensive analysis was conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.5 | PI3K/Akt/mTOR pathway inhibition |
| A549 | 0.8 | Induction of apoptosis |
| HeLa | 0.6 | Autophagy activation |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Case Studies
A notable case study involved the application of this compound in combination with established chemotherapeutics. In this study, the compound enhanced the cytotoxic effects of doxorubicin in MCF7 cells, suggesting a synergistic effect that could be exploited for therapeutic purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
